N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
Description
Chemical Structure and Key Features
The compound N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a hybrid molecule featuring:
- Oxalamide core: A diamide derived from oxalic acid, providing hydrogen-bonding capacity and structural rigidity.
- 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, functionalized with a sulfonyl group.
- Phenethyl group: Aromatic side chain contributing to hydrophobic interactions.
Synthesis Insights
While direct synthesis data for this compound are unavailable in the provided evidence, analogous oxalamides (e.g., ) suggest a plausible route involving oxalyl chloride, sulfonamide intermediates, and coupling with amines under basic conditions .
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-16-14-18(23)8-9-19(16)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOKYBRPXDYXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the following components:
- Oxazinan ring : A central feature that contributes to its biological activity.
- Sulfonyl group : Enhances the compound's interaction with biological targets.
- Phenethyloxalamide moiety : Imparts additional pharmacological properties.
The biological activity of this compound primarily involves its role as an inhibitor of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest in cancer cells.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A2780 (Ovarian carcinoma) | 10.5 | Induces apoptosis |
| MCF-7 (Breast cancer) | 15.8 | Cell cycle arrest at G2/M phase |
| A2780/RCIS (Cisplatin-resistant) | 12.3 | Overcomes drug resistance |
| MCF-7/MX (Mitoxantrone-resistant) | 14.7 | Inhibits proliferation |
These results indicate that the compound is effective against both sensitive and resistant cancer cell lines, suggesting its potential as a therapeutic agent.
Study 1: Cytotoxicity and Mechanism
In a study published in PMC, researchers synthesized several oxazinan derivatives and evaluated their cytotoxicity against four human cancer cell lines. The compound demonstrated an IC50 value of 10.5 µM against A2780 cells, indicating potent activity. Flow cytometry analysis revealed that it induced G2/M phase arrest and apoptosis in these cells .
Study 2: Molecular Docking Studies
Molecular docking studies conducted to understand the interaction between the compound and tubulin showed that it binds effectively to the colchicine-binding site. This binding inhibits tubulin polymerization, corroborating the observed biological effects .
Comparison with Similar Compounds
Structural Analogs in the Oxalamide Family
Table 1: Key Structural and Functional Comparisons
Key Observations
- Substituent Effects : The target compound’s 4-fluoro-2-methylphenylsulfonyl group increases lipophilicity compared to the sulfamoylphenyl analogs in , which may enhance membrane permeability .
- Spectral Data : IR spectra of analogs () show carbonyl stretches near 1679–1622 cm⁻¹, aligning with the oxalamide core. NMR shifts for methyl (δ3.8–3.9 ppm) and aromatic protons (δ6.8–7.9 ppm) provide reference points for validating the target compound’s structure .
Sulfonamide-Functionalized Compounds
Table 2: Sulfonamide Group Comparisons
Key Observations
- Fluorine Impact : The 4-fluoro substituent in the target compound may mimic bioactive sulfonamides like tolylfluanid (), which exploits halogen interactions for target binding .
- Electron-Withdrawing Groups : Nitro-substituted sulfonamides () exhibit fluorescence properties, whereas the target’s methyl group may stabilize the sulfonamide via steric hindrance .
Heterocyclic Comparisons
1,3-Oxazinan vs. Azetidine ()
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
